N,N'-dicyclopentylpyridine-2,5-dicarboxamide
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Overview
Description
N,N’-dicyclopentylpyridine-2,5-dicarboxamide is a compound that belongs to the class of pyridine dicarboxamides. This compound is known for its unique structural features, which include two cyclopentyl groups attached to the nitrogen atoms of the pyridine-2,5-dicarboxamide core. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-dicyclopentylpyridine-2,5-dicarboxamide typically involves the condensation reaction of pyridine-2,5-dicarboxylic acid with cyclopentylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
While specific industrial production methods for N,N’-dicyclopentylpyridine-2,5-dicarboxamide are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N’-dicyclopentylpyridine-2,5-dicarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can participate in substitution reactions where the cyclopentyl groups or the pyridine ring can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper(I) iodide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2,5-dicarboxylic acid derivatives, while reduction may produce N,N’-dicyclopentylpyridine-2,5-dicarboxamide derivatives with reduced amide groups .
Scientific Research Applications
N,N’-dicyclopentylpyridine-2,5-dicarboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N,N’-dicyclopentylpyridine-2,5-dicarboxamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Similar Compounds
N,N’-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: This compound has a similar pyridine dicarboxamide core but with pyridine groups instead of cyclopentyl groups.
N,N’-bis(2-pyridyl)pyridine-2,6-dicarboxamide: Another similar compound with a pyridine dicarboxamide core but different substituents.
Uniqueness
N,N’-dicyclopentylpyridine-2,5-dicarboxamide is unique due to the presence of cyclopentyl groups, which impart distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H23N3O2 |
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Molecular Weight |
301.4 g/mol |
IUPAC Name |
2-N,5-N-dicyclopentylpyridine-2,5-dicarboxamide |
InChI |
InChI=1S/C17H23N3O2/c21-16(19-13-5-1-2-6-13)12-9-10-15(18-11-12)17(22)20-14-7-3-4-8-14/h9-11,13-14H,1-8H2,(H,19,21)(H,20,22) |
InChI Key |
DRCBTLPFVNPTDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CN=C(C=C2)C(=O)NC3CCCC3 |
Origin of Product |
United States |
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